molecular formula C11H19N3O2 B6210975 tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate CAS No. 1935258-12-0

tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B6210975
CAS RN: 1935258-12-0
M. Wt: 225.3
InChI Key:
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Description

Tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate (TB-CN-MPA) is an organic compound that has been used for a variety of scientific research applications, including drug design and development, drug delivery, and biochemistry. TB-CN-MPA has been used in a wide range of research areas, including cancer, neurological disorders, and inflammation. TB-CN-MPA has been studied for its potential to act as a novel drug target or therapeutic agent.

Scientific Research Applications

Tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications, including drug design and development, drug delivery, and biochemistry. tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been studied for its potential to act as a novel drug target or therapeutic agent. In particular, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and modulate neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is not yet fully understood. However, it is believed that tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate may interact with certain cell-signaling pathways, such as the MAPK/ERK pathway, to modulate cell proliferation and survival. Additionally, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate may interact with certain enzymes, such as tyrosine kinases, to regulate cell signaling pathways.
Biochemical and Physiological Effects
tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been studied for its potential to inhibit the growth of cancer cells and modulate neurological disorders. In addition, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been studied for its potential to reduce inflammation. tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has been shown to reduce the expression of pro-inflammatory genes, such as iNOS and COX-2, in animal models.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is relatively stable and can be stored for extended periods of time. Additionally, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is relatively non-toxic and has been shown to be safe for use in animal models. However, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate does have some limitations for lab experiments. tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate is not very soluble in aqueous solutions and must be used in concentrations of less than 0.1 mM.

Future Directions

There are many potential future directions for tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate research. These include further exploration of its potential to inhibit the growth of cancer cells, modulate neurological disorders, and reduce inflammation. Additionally, further studies are needed to better understand the mechanism of action of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate and its potential to interact with cell-signaling pathways and enzymes. Furthermore, studies are needed to explore the potential of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate to be used as a drug target or therapeutic agent. Finally, further studies are needed to explore the potential of tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate to be used in drug delivery systems.

Synthesis Methods

Tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl cyanoacetate with 3-methylaminopyrrolidine in the presence of a base, such as sodium hydroxide, to form the cyanoacetamide intermediate. The second step involves the reaction of the cyanoacetamide intermediate with 1-carboxylic acid to form the final product, tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-cyano-3-pyrrolidinecarboxylate with methylamine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl 3-cyano-3-pyrrolidinecarboxylate", "methylamine", "catalyst" ], "Reaction": [ "Add tert-butyl 3-cyano-3-pyrrolidinecarboxylate to a reaction vessel", "Add methylamine to the reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain for a suitable time", "Cool the reaction mixture and isolate the product by standard methods" ] }

CAS RN

1935258-12-0

Product Name

tert-butyl 3-cyano-3-(methylamino)pyrrolidine-1-carboxylate

Molecular Formula

C11H19N3O2

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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